Cas no 34583-34-1 ((3S)-1-Azabicyclo2.2.2octan-3-ol)

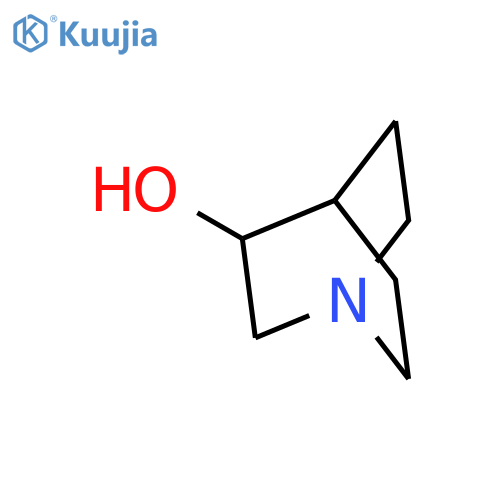

34583-34-1 structure

商品名:(3S)-1-Azabicyclo2.2.2octan-3-ol

(3S)-1-Azabicyclo2.2.2octan-3-ol 化学的及び物理的性質

名前と識別子

-

- (S)-Quinuclidin-3-ol

- (3S)-1-Azabicyclo[2.2.2]octan-3-ol

- (S)-(+)-3-Quinuclidinol

- S-(+)-Quinuclidinol

- S-Quinuclidin-3-ol

- (S)-(+)-3-Hydroxyquinuclidine

- (S)-3-Quinuclidinol. Hydrochloride

- 1-Azabicyclo[2.2.2]octan-3-ol,(S)-

- (+)-Quinuclidin-3-ol

- (3S)-(+)-Quinuclidin-3-ol

- (3S)-Quinuclidin-3-ol

- (S)-(+)-1-Azabicyclo[2.2.2]octan-3-ol

- (S)-(+)-Azabicyclo[2.2.2]octane-3-ol

- (S)-1-Azabicyclo[2.2.2]octan-3-ol

- (S)-3-Hydroxyquinuclidine

- (S)-3-Quinuclidinol

- S-3-quinuclidinol

- (S)-3-Quinuclidol

- (+)-3-quinuclidinol

- 2XEB6A770I

- S-(+)-3-QUINUCLIDINOL

- 1-Azabicyclo[2.2.2]octan-3-ol, (3S)-

- 1-Azabicyclo(2.2.2)octan-3-ol, (3S)-

- 3-Quinuclidinol, (+)-

- C7H13NO

- l-3-Quinuclidinol

- PubChem21115

- (3S)-3-Quinuclidinol

- (S)-(+)-1-Azabicyclo(2.2.2)octan-3-ol

- 3-(s)-hydroxy-quinuclid

- AKOS022172788

- A852179

- SCHEMBL74513

- IVLICPVPXWEGCA-SSDOTTSWSA-N

- (-)- (8CI)

- (3S)-3-hydroxy-1-azabicyclo[2.2.2]octane

- (S)-(-)-1-Azabicyclo[2.2.2]octan-3-ol

- AKOS006343987

- (S)-(-)-quinuclidin-3-ol

- W-202415

- CS-13183

- AC-26498

- UNII-2XEB6A770I

- (-)-3-Quinuclidinol

- CS-B0279

- 34583-34-1

- AC-26497

- 3-(s)-hydroxy-quinuclidine

- (3S)-1-Azabicyclo[2.2.2]octan-3-ol ((3S)-3-Quinuclidinol)

- PD060384

- MFCD00211252

- S-(+)-3-Hydroxy quinuclidine

- Q27255758

- (3S)-1-Azabicyclo2.2.2octan-3-ol

-

- MDL: S192874

- インチ: 1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1

- InChIKey: IVLICPVPXWEGCA-SSDOTTSWSA-N

- ほほえんだ: O([H])[C@]1([H])C([H])([H])N2C([H])([H])C([H])([H])C1([H])C([H])([H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 127.09979

- どういたいしつりょう: 127.1

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 23.5

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 206.9±23.0 °C at 760 mmHg

- フラッシュポイント: 97.7±21.3 °C

- 屈折率: 1.549

- PSA: 23.47

- LogP: 0.01080

(3S)-1-Azabicyclo2.2.2octan-3-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: 24/25

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

(3S)-1-Azabicyclo2.2.2octan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449037578-25g |

(S)-(+)-3-Quinuclidinol |

34583-34-1 | 97% | 25g |

692.01 USD | 2021-06-15 | |

| TRC | A795295-1g |

(3S)-1-Azabicyclo[2.2.2]octan-3-ol |

34583-34-1 | 1g |

$ 167.00 | 2023-04-19 | ||

| BAI LING WEI Technology Co., Ltd. | J20F338003-25g |

(S)-Quinuclidin-3-ol |

34583-34-1 | 25g |

¥16830 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | J20F338003-5g |

(S)-Quinuclidin-3-ol |

34583-34-1 | 5g |

¥3938 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | J60A795295-2.5g |

(3S)-1-Azabicyclo[2.2.2]octan-3-ol |

34583-34-1 | 2.5g |

¥4240 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | K82CS-13183-10g |

(S)-Quinuclidin-3-ol |

34583-34-1 | >97% | 10g |

¥11697 | 2023-11-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67696-500ug |

(S)-(+)-3-Quinuclidinol |

34583-34-1 | 98% | 500ug |

¥831.00 | 2022-04-26 | |

| TRC | A795295-250mg |

(3S)-1-Azabicyclo[2.2.2]octan-3-ol |

34583-34-1 | 250mg |

$ 119.00 | 2023-04-19 | ||

| BAI LING WEI Technology Co., Ltd. | R6778206-100mg |

(3S)-1-Azabicyclo2.2.2octan-3-ol |

34583-34-1 | 100mg |

¥2600 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | K82CS-13183-5g |

(S)-Quinuclidin-3-ol |

34583-34-1 | >97% | 5g |

¥6615 | 2023-11-24 |

(3S)-1-Azabicyclo2.2.2octan-3-ol 関連文献

-

Lei Qin,Lunjie Wu,Yao Nie,Yan Xu Catal. Sci. Technol. 2021 11 2637

-

Meiying Liu,Jingjing Liang,Yadong Tian,Zhiliang Liu CrystEngComm 2022 24 724

-

Zihong Yu,Xiuli You,Wenqing Du,Ziqin Peng,Wenjing Guo,Zhenhong Wei CrystEngComm 2023 25 822

-

Yueyue He,Zhuo Chen,Xiaogang Chen,Xian-Ming Zhang,Dongying Fu Mater. Chem. Front. 2022 6 1292

-

Han-Yue Zhang,Xiao-Gang Chen,Yuan-Yuan Tang,Wei-Qiang Liao,Fang-Fang Di,Xin Mu,Hang Peng,Ren-Gen Xiong Chem. Soc. Rev. 2021 50 8248

34583-34-1 ((3S)-1-Azabicyclo2.2.2octan-3-ol) 関連製品

- 25333-42-0((R)-(-)-3-Quinuclidinol)

- 76201-95-1(3-Hydroxy-1-methyl-1-azoniabicyclo2.2.2octane)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:34583-34-1)S-3-奎宁环醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ